molecular formula C26H29N3O5S B5057328 N-isobutyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

N-isobutyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

Cat. No. B5057328
M. Wt: 495.6 g/mol
InChI Key: PPKUWYCJXNLEOJ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Amides are common in many biological compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups, including an isobutyl group, a methoxyphenyl group, a sulfonyl group, and a benzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used in pharmaceuticals, where they can interact with biological targets to produce therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, given the prevalence of benzamide derivatives in this field .

properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-18(2)17-27-26(31)23-7-5-6-8-24(23)28-25(30)19-9-11-20(12-10-19)29(3)35(32,33)22-15-13-21(34-4)14-16-22/h5-16,18H,17H2,1-4H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKUWYCJXNLEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-(2-methylpropyl)benzamide

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